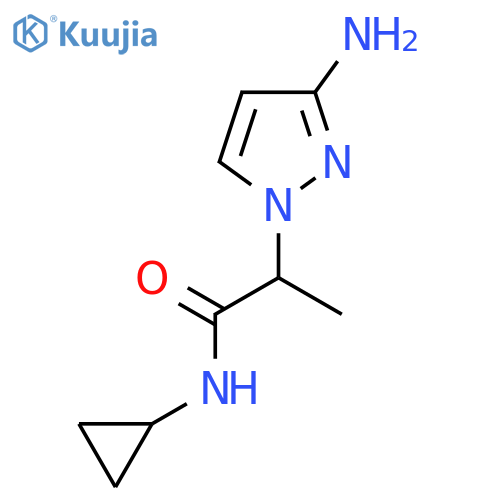Cas no 1183348-18-6 (2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide)

1183348-18-6 structure
商品名:2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide
2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide 化学的及び物理的性質
名前と識別子
-
- 1183348-18-6
- 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
- CS-0276769
- AKOS009998079
- EN300-1108787
- 1H-Pyrazole-1-acetamide, 3-amino-N-cyclopropyl-α-methyl-
- 2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide
-
- インチ: 1S/C9H14N4O/c1-6(9(14)11-7-2-3-7)13-5-4-8(10)12-13/h4-7H,2-3H2,1H3,(H2,10,12)(H,11,14)
- InChIKey: HNIVKYDDKSRWOK-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)N1C=CC(N)=N1)NC1CC1
計算された属性
- せいみつぶんしりょう: 194.11676108g/mol
- どういたいしつりょう: 194.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.45±0.1 g/cm3(Predicted)
- ふってん: 460.5±28.0 °C(Predicted)
- 酸性度係数(pKa): 14.90±0.20(Predicted)
2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1108787-1g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 95% | 1g |
$557.0 | 2023-10-27 | |
| Enamine | EN300-1108787-0.25g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 95% | 0.25g |
$513.0 | 2023-10-27 | |
| Enamine | EN300-1108787-1.0g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 1g |
$857.0 | 2023-06-10 | ||
| Enamine | EN300-1108787-10.0g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 10g |
$3683.0 | 2023-06-10 | ||
| Enamine | EN300-1108787-0.5g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 95% | 0.5g |
$535.0 | 2023-10-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347439-100mg |
2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 95% | 100mg |
¥17661.00 | 2024-08-09 | |
| Enamine | EN300-1108787-5g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 95% | 5g |
$1614.0 | 2023-10-27 | |
| Enamine | EN300-1108787-5.0g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 5g |
$2485.0 | 2023-06-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347439-250mg |
2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 95% | 250mg |
¥17037.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347439-1g |
2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 95% | 1g |
¥23133.00 | 2024-08-09 |
2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Ping Tong Food Funct., 2020,11, 628-639
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
1183348-18-6 (2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide) 関連製品
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量